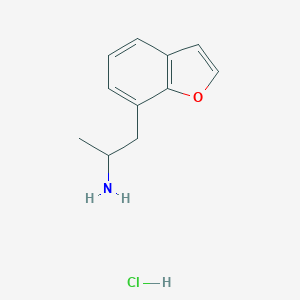

7-Apb hydrochloride

Vue d'ensemble

Description

7-APB (chlorhydrate), également connu sous le nom de chlorhydrate de 7-(2-aminopropyl)benzofurane, est un composé chimique classé comme un benzofurane. Il s’agit d’un dérivé du médicament de synthèse 6-APB et appartient aux classes des amphétamines et des phénéthylamines. Ce composé est principalement utilisé comme étalon de référence analytique dans les applications médico-légales et de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-APB (chlorhydrate) implique généralement la réaction du 2,3-dihydrobenzofurane avec une amine appropriée, telle que la 2-aminopropane, dans des conditions contrôlées. La réaction est généralement effectuée en présence d’un catalyseur et sous atmosphère inerte afin d’éviter des réactions secondaires indésirables. Le produit est ensuite purifié et converti en sa forme de sel de chlorhydrate .

Méthodes de production industrielle

La production industrielle du 7-APB (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique des mesures strictes de contrôle de la qualité afin de garantir la pureté et la constance du produit final. Le composé est généralement produit dans des installations spécialisées équipées pour manipuler des substances contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-APB (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

Le 7-APB (chlorhydrate) présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence analytique en spectrométrie de masse et en chromatographie.

Biologie : Étudié pour ses effets sur les transporteurs et les récepteurs des monoamines.

Médecine : Investigué pour ses utilisations thérapeutiques potentielles et son interaction avec les systèmes de neurotransmetteurs.

Industrie : Utilisé dans le développement de nouvelles substances psychoactives et l’analyse médico-légale .

Applications De Recherche Scientifique

Forensic Applications

7-APB hydrochloride is predominantly utilized in forensic settings. Its analytical standards are crucial for identifying and quantifying this compound in biological samples. The compound's relevance in forensic toxicology stems from its association with recreational drug use, necessitating accurate detection methods in toxicological analyses.

- Identification in Biological Samples : Due to its psychoactive effects, 7-APB is often tested in urine and blood samples during toxicological screenings. The compound's presence can indicate recent consumption of designer drugs.

- Research Standards : Laboratories utilize this compound as a reference standard to calibrate analytical instruments like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) for precise quantification.

Pharmacological Research

The pharmacological profile of this compound suggests several potential applications in research settings:

- Mechanistic Studies : Researchers investigate the mechanisms of action of 7-APB, particularly its interaction with serotonin receptors (5-HT receptors) and its role as a monoamine releaser. These studies contribute to understanding the neuropharmacological effects of similar compounds.

- Comparative Studies : 7-APB serves as a model compound for studying the effects of benzofuran derivatives compared to traditional amphetamines like MDMA. This includes examining their safety profiles, efficacy, and potential therapeutic uses.

Therapeutic Investigations

While this compound is not approved for therapeutic use, its structural characteristics have prompted investigations into potential medical applications:

- Psychiatric Research : Given its entactogenic effects, there is interest in exploring 7-APB's potential for treating mood disorders or PTSD (Post-Traumatic Stress Disorder). Research aims to determine whether it can enhance emotional processing or facilitate therapeutic experiences.

- Analgesic Properties : Some studies suggest that compounds similar to 7-APB may exhibit analgesic properties, warranting further exploration into their use for pain management.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that are critical for producing high-purity samples necessary for research:

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| Step 1 | Methylation | 99 | Utilizes diazomethane for high efficiency |

| Step 2 | Reduction | Varies | Catalytic hydrogenation employed |

| Step 3 | Hydrolysis | 50 | Final product purification through chromatography |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Toxicology Reports : A case study highlighted the detection of 7-APB in a subject involved in a drug-related incident, emphasizing the importance of forensic analysis in understanding drug use patterns.

- Pharmacological Assessments : Research demonstrated that 7-APB exhibits significant activity at serotonin receptors, akin to other entactogens, suggesting its potential utility in psychiatric research.

- Comparative Efficacy Studies : Investigations comparing the effects of 7-APB with MDMA revealed distinct pharmacokinetic profiles, which could inform future drug design aimed at minimizing adverse effects while retaining therapeutic benefits.

Mécanisme D'action

Le mécanisme d’action du 7-APB (chlorhydrate) implique son interaction avec les transporteurs de monoamines, y compris les transporteurs de dopamine, de norépinéphrine et de sérotonine. Il agit comme un libérateur de type substrat, favorisant la libération de ces neurotransmetteurs dans la fente synaptique. Cela entraîne une augmentation des niveaux extracellulaires de dopamine et de sérotonine, ce qui explique ses effets stimulants et entactogènes .

Comparaison Avec Des Composés Similaires

Le 7-APB (chlorhydrate) est souvent comparé à d’autres dérivés du benzofurane tels que le 5-APB et le 6-APB. Ces composés partagent des structures chimiques et des profils pharmacologiques similaires, mais diffèrent en termes de puissance et d’effets spécifiques sur les transporteurs de monoamines. Par exemple :

5-APB : Connu pour ses effets puissants sur les transporteurs de sérotonine.

6-APB : Exhibe des effets plus forts sur les transporteurs de dopamine que le 7-APB

Conclusion

Le 7-APB (chlorhydrate) est un composé polyvalent doté d’applications importantes dans la recherche scientifique. Ses propriétés chimiques uniques et ses interactions avec les transporteurs de monoamines en font un outil précieux dans l’étude des systèmes de neurotransmetteurs et le développement de nouvelles substances psychoactives.

Activité Biologique

7-APB hydrochloride (7-(2-aminopropyl)benzofuran hydrochloride) is a synthetic compound belonging to the benzofuran class, closely related to other psychoactive substances like 6-APB. Its biological activity primarily revolves around its interaction with monoamine neurotransmitter systems, making it a subject of interest in pharmacological research.

Chemical Structure : 7-APB is characterized by a benzofuran ring substituted with an aminopropyl group. This structure is significant for its activity as a substrate-type releaser at various monoamine transporters.

Mechanism of Action :

- Target Transporters : 7-APB primarily targets the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .

- Release Mechanism : It acts as a substrate that promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin into the synaptic cleft . This action can lead to enhanced neuronal excitability and changes in gene expression.

Pharmacological Effects

The compound's pharmacological profile indicates several potential effects based on its action on neurotransmitter systems:

- Dopamine Release : Increased dopamine levels are associated with enhanced reward-related behaviors and motor activity .

- Serotonin Modulation : Elevated serotonin levels can influence mood and appetite regulation .

- Norepinephrine Effects : Changes in norepinephrine levels may affect arousal and stress responses.

Comparative Analysis with Related Compounds

7-APB is often compared to other benzofuran derivatives, particularly 5-APB and 6-APB. The following table summarizes key differences in their biological activities:

| Compound | Primary Target | Potency at DAT | Potency at NET | Potency at SERT |

|---|---|---|---|---|

| 7-APB | DAT, NET, SERT | Moderate | Moderate | Moderate |

| 5-APB | SERT | Low | Moderate | High |

| 6-APB | DAT | High | Moderate | Low |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of 7-APB:

- In Vitro Studies : Research indicates that 7-APB can induce significant neurotransmitter release in neuronal cell lines. For instance, studies using HEK-293 cells transfected with human transporters demonstrated that application of 10 μM 7-APB led to marked dopamine efflux .

- In Vivo Effects : Animal studies have shown that administration of 7-APB results in increased extracellular concentrations of dopamine and serotonin in brain regions associated with reward and mood regulation .

- Toxicological Assessments : Limited data suggests potential cytotoxic effects at higher concentrations, necessitating further investigation into safety profiles .

Propriétés

IUPAC Name |

1-(1-benzofuran-7-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENDNRHBWDLDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC2=C1OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347748 | |

| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-86-4 | |

| Record name | 7-Apb hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Benzofuran-7-yl)-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-APB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5YA5L987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.